molecular formula C3H4BrFO2 B1267303 2-Bromo-3-fluoropropionic acid CAS No. 39621-37-9

2-Bromo-3-fluoropropionic acid

Cat. No. B1267303
CAS RN: 39621-37-9
M. Wt: 170.96 g/mol
InChI Key: FBPUCVAAEPPEMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-3-fluoropropionic acid and related compounds often involves halogenation reactions where specific conditions are tailored to introduce bromo and fluoro groups into the propionic acid framework. A notable method involves the use of ionic liquids obtained from the addition of HBr to ammonium-based zwitterions as solvent and bromination agent, facilitating the synthesis of 2-Bromo-3-fluoropropionic acid (2-BrPA) from lactide with excellent selectivity (Kehrer et al., 2018). Another approach demonstrated the facile synthesis of 2-bromo-3-fluorobenzonitrile, highlighting methods applicable for the generation of halogenated propionic acids (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoropropionic acid is characterized by the presence of bromo and fluoro substituents on the propionic acid skeleton, impacting its reactivity and physical properties. While specific studies on its molecular structure are not directly available, related research on fluorinated compounds indicates the significant role of halogen atoms in affecting molecular geometry and electronic distribution, which in turn influences the compound's chemical behavior and reactivity (Hemer et al., 1986).

Chemical Reactions and Properties

2-Bromo-3-fluoropropionic acid undergoes a variety of chemical reactions, leveraging its halogen atoms for further functionalization or incorporation into larger molecules. The reactivity of the bromo and fluoro groups enables substitution reactions, where they can be replaced with other atoms or groups to synthesize new compounds. For instance, brominated poly(lactic acid) derivatives have been synthesized through reactions involving 2-bromo-3-hydroxypropionic acid, showcasing the potential for creating polymers with specific functionalities (Wright et al., 2016).

Scientific Research Applications

1. Anti-Inflammatory Activity

2-Bromo-3-fluoropropionic acid is involved in the preparation of optically active stereomers used for their anti-inflammatory activities. A study by Varoli et al. (1988) indicated that some of these compounds, particularly the bromo-isomers in the threo configuration, showed significant anti-inflammatory activity (Varoli et al., 1988).

2. Radiolabeling in PET Imaging

2-Bromo-3-fluoropropionic acid, in the form of 2-[(18)F]fluoropropionic (2-[(18)F]FPA) acid, serves as a prosthetic group for radiolabeling proteins and peptides. This is particularly useful for targeted imaging using positron emission tomography (PET). The solid-phase approach for the preparation of 2-[(18)F]fluoropropionyl peptides was investigated, proving its utility in PET imaging of prostate cancer and other diseases (Mařı́k et al., 2006).

3. Synthesis of Optically Active Analogues

The synthesis of optically active 2-aryl-2-fluoropropionic acids, which are analogues of non-steroidal anti-inflammatory drugs (NSAIDs), was reported. These compounds serve as non-epimerizable mimics of 2-arylpropionic acids, a class of NSAIDs, and hold potential for pharmacological applications (Fujisawa et al., 2005).

4. Preparation of Multifunctional Colloids

2-Bromo-3-fluoropropionic acid is utilized in the preparation of multifunctional silica colloids. These colloids, coated with 2-bromo-2-methylpropionic acid-stabilized quantum dots and iron oxide particles, show promising characteristics like superparamagnetism and photoluminescence. Such colloids have applications in the creation of materials with advanced optical, magnetic, and superhydrophobic properties (Yoon et al., 2011).

5. Automated Radiosynthesis for PET Imaging

In the context of PET imaging, particularly for prostate cancer, 2-18F-Fluoropropionic acid (18F-FPA) has been synthesized using an automated process suitable for human use. This synthesis involves a two-step one-pot procedure and is significant for the development of effective PET imaging agents (Hongliang et al., 2012).

Safety And Hazards

2-Bromo-3-fluoropropionic acid is classified as a skin corrosive substance (Skin Corr. 1B) . It has a flash point of > 110 °C . The compound is considered hazardous and can cause burns by all exposure routes .

properties

IUPAC Name

2-bromo-3-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrFO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPUCVAAEPPEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoropropionic acid

CAS RN

39621-37-9, 16652-36-1
Record name NSC244700
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-3-fluoropropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Gershon, MW McNeil… - Journal of Medicinal …, 1973 - ACS Publications
… carried out by ammonolysis of 2-bromo3-fluoropropionic acid obtained from the bromination … 2-Bromo-3-fluoropropionic acid (30.8 g, 0.18 mol) was dissolved in 75 ml of liquid 3 and …
Number of citations: 27 pubs.acs.org
H Gershon, W McNeil, ED Bergmann - Notes, 1973 - academia.edu
… 2-Bromo-3-fluoropropionic acid (30.8 g, 0.18 mol) was dissolved in 75 ml of liquid NH3 and sealed in a stainless steel pressure vessel. After remaining at room temperature for 3 days, …
Number of citations: 0 www.academia.edu
A Fujii, ES Cook - Journal of Medicinal Chemistry, 1973 - ACS Publications
… 2-Bromo-3-fluoropropionic acid (30.8 g, 0.18 mol) was dissolved in 75 ml of liquid 3 and sealed in a stainless steel pressure vessel. After remaining at room …
Number of citations: 41 pubs.acs.org
T Uematsu, RJ Suhadolnik - Journal of Medicinal Chemistry, 1973 - ACS Publications
… carried out by ammonolysis of 2-bromo3-fluoropropionic acid obtained from the bromination of 3-… as 2-bromo-3-fluoropropionic acid. 2-Bromo-3-fluoro-4-methylbutyric acid was …
Number of citations: 9 pubs.acs.org
VP Kukhar - Journal of Fluorine Chemistry, 1994 - Elsevier
… For the preparation of 3-fluoroalanine, we used the methyl ester of 2-bromo-3-fluoropropionic acid which had previously proved unsuccessful because of the …
Number of citations: 354 www.sciencedirect.com

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